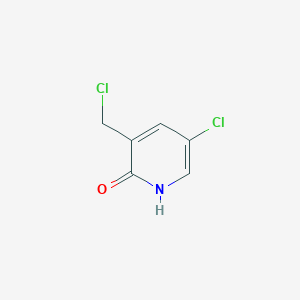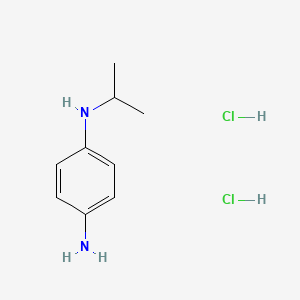
N1-Isopropylbenzene-1,4-diaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Isopropylbenzene-1,4-diaminedihydrochloride: is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two amino groups at the 1 and 4 positions, forming a diamine. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylbenzene-1,4-diaminedihydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Alkylation: Aniline is alkylated with isopropyl halide to form N1-isopropylaniline.
Amination: N1-isopropylaniline undergoes further amination to introduce the second amino group at the para position, forming N1-Isopropylbenzene-1,4-diamine.
Hydrochloride Formation: The diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for nitration and reduction steps.
- Catalytic hydrogenation for the reduction of nitrobenzene.
- Use of alkylating agents in controlled environments to ensure high yield and purity.
- Crystallization and purification steps to obtain the final dihydrochloride salt.
化学反应分析
Types of Reactions: N1-Isopropylbenzene-1,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N1-Isopropylbenzene-1,4-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of N1-Isopropylbenzene-1,4-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulate receptor activity: By interacting with specific receptors, it can alter cellular signaling pathways.
相似化合物的比较
N1,N1-dipropylbenzene-1,4-diamine: Similar structure but with different alkyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of isopropyl groups.
Uniqueness: N1-Isopropylbenzene-1,4-diaminedihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC 名称 |
4-N-propan-2-ylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-7,11H,10H2,1-2H3;2*1H |
InChI 键 |
JCCUGRYAVWJONA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC=C(C=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




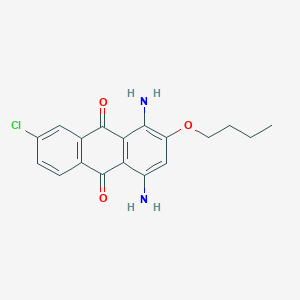

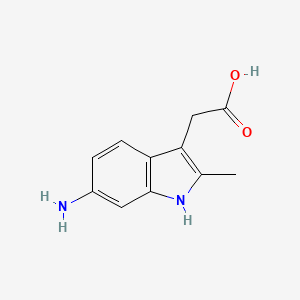

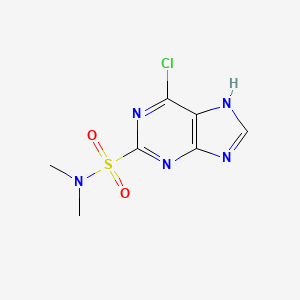
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
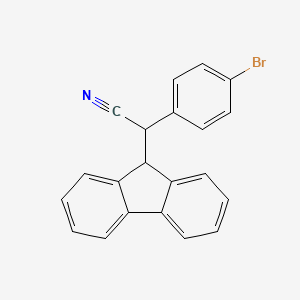
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


